Bis(2-oxopropyl) methanedisulfonate

Description

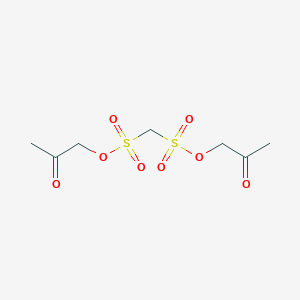

Bis(2-oxopropyl) methanedisulfonate (proposed IUPAC name: methanedisulfonic acid bis(2-oxopropyl ester)) is a synthetic sulfonate ester characterized by a central methane carbon bonded to two sulfonate groups, each esterified with a 2-oxopropyl (OCH2C(O)CH3) moiety. Its molecular formula is inferred as C8H14O8S2, featuring ketone and sulfonate functional groups.

Properties

CAS No. |

23248-58-0 |

|---|---|

Molecular Formula |

C7H12O8S2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

bis(2-oxopropyl) methanedisulfonate |

InChI |

InChI=1S/C7H12O8S2/c1-6(8)3-14-16(10,11)5-17(12,13)15-4-7(2)9/h3-5H2,1-2H3 |

InChI Key |

VPGXFTMNIAXUMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COS(=O)(=O)CS(=O)(=O)OCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopropyl) methanedisulfonate typically involves the reaction of methanedisulfonic acid with 2-oxopropyl derivatives. One common method includes the reaction of methanedisulfonic acid with diazoacetone under controlled conditions . The reaction is carried out in an aprotic solvent, and the product is purified through crystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-oxopropyl) methanedisulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.

Substitution: The methanedisulfonate core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted methanedisulfonates .

Scientific Research Applications

Chemistry: Bis(2-oxopropyl) methanedisulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized compounds .

Biology: In biological research, this compound is used to study the effects of sulfonate esters on cellular processes and enzyme activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of bis(2-oxopropyl) methanedisulfonate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This alkylation process can disrupt normal cellular functions and has potential therapeutic applications in cancer treatment and other diseases .

Comparison with Similar Compounds

8α-(2-oxopropyl)-erythraline (5)

Structural Similarities :

- Shares the 2-oxopropyl substituent, which introduces a ketone group (C=O).

- Both compounds exhibit carbonyl-related spectroscopic features.

Key Differences :

- Origin : 8α-(2-oxopropyl)-erythraline (5) is a natural alkaloid derivative isolated from Erythrina species , whereas Bis(2-oxopropyl) methanedisulfonate is synthetic.

- Complexity : The erythraline derivative has a polycyclic structure with amine and ether groups, contrasting with the simpler disulfonate ester.

- Applications : Natural products like 8α-(2-oxopropyl)-erythraline are explored for bioactivity (e.g., antimicrobial or anticancer properties), while the sulfonate ester may serve industrial roles.

Spectroscopic Comparison :

6-Methyl-1-(2-oxopropyl)-uracil Derivatives (4 and 5)

Functional Group Contrast :

- The uracil derivatives retain a heterocyclic base critical for biological interactions (e.g., antiviral activity), whereas the sulfonate ester lacks such motifs.

Potential Applications:

- Uracil analogs are often drug candidates (e.g., antimetabolites). The sulfonate ester’s charged groups could enhance solubility, making it a candidate for prodrug design or ionic resins.

Bis(1-ethylpropyl) Methylphosphonate

Structural Analogy :

Physicochemical Differences :

- Acidity : Sulfonates (pKa ~1–2) are more acidic than phosphonates (pKa ~2–3), influencing reactivity in aqueous environments.

- Lipophilicity : The branched alkyl chains in Bis(1-ethylpropyl) methylphosphonate increase hydrophobicity compared to the 2-oxopropyl-sulfonate structure.

Regulatory Status :

- The phosphonate is listed under Schedule 2B04 (chemical weapons regulations) and HS code 2931.00 , whereas sulfonates may face distinct regulations based on industrial use.

Comparative Analysis of Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.